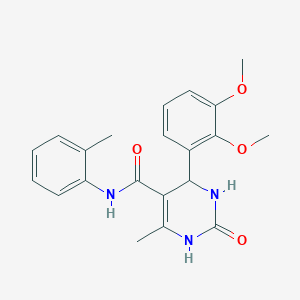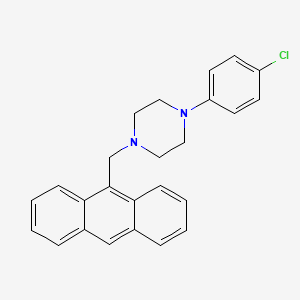![molecular formula C22H22ClN3O2S B4999828 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B4999828.png)
1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the thiazole and piperazine rings, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole and piperazine rings may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
Uniqueness
1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-15-20(24-21(29-15)18-5-3-4-6-19(18)23)22(27)26-13-11-25(12-14-26)16-7-9-17(28-2)10-8-16/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEJHPJILQPIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide](/img/structure/B4999746.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B4999765.png)
![tetraethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(3-methyl-2,4-thiophenedicarboxylate)](/img/structure/B4999772.png)
![Ethyl 1-cyclohexyl-2-[(4-nitrobenzoyl)amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B4999773.png)
![6-N-cyclopropyl-5-N-methyl-5-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)
![1-Butylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B4999794.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4999801.png)


![1-(4-methoxy-2,5-dimethylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4999824.png)

![2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B4999848.png)
![3-fluoro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4999851.png)
